molecular formula C5H9ClF3NO2 B13449822 methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride

methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride

Cat. No.: B13449822
M. Wt: 207.58 g/mol
InChI Key: YCFVWFPXOOLBJA-PGMHMLKASA-N
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Description

Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acrylate and trifluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:

    Batch or Continuous Production: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act on various pathways, including enzyme inhibition and receptor binding, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-amino-3-phenylpropanoate hydrochloride: This compound has a phenyl group instead of a trifluoromethyl group.

    Methyl (2R)-2-amino-3-chloropropanoate hydrochloride: This compound has a chlorine atom instead of a trifluoromethyl group.

Uniqueness

Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it valuable for various applications.

Properties

Molecular Formula

C5H9ClF3NO2

Molecular Weight

207.58 g/mol

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C5H8F3NO2.ClH/c1-4(9,3(10)11-2)5(6,7)8;/h9H2,1-2H3;1H/t4-;/m1./s1

InChI Key

YCFVWFPXOOLBJA-PGMHMLKASA-N

Isomeric SMILES

C[C@@](C(=O)OC)(C(F)(F)F)N.Cl

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)N.Cl

Origin of Product

United States

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